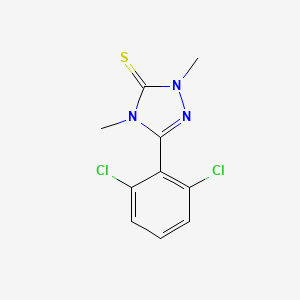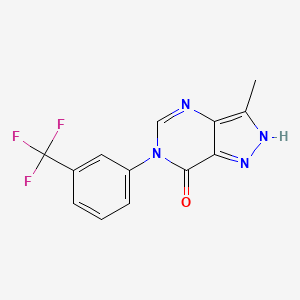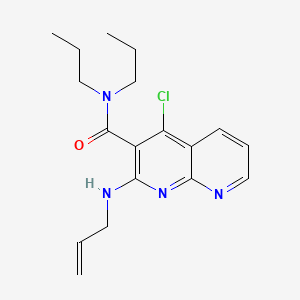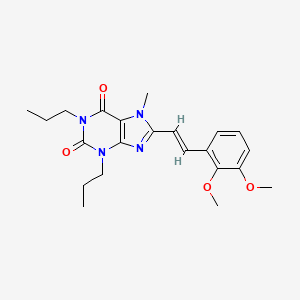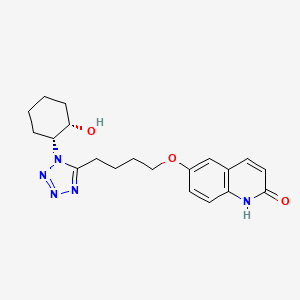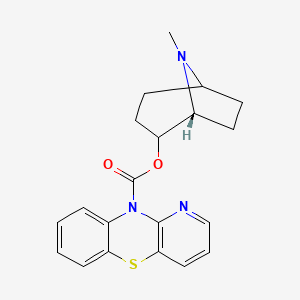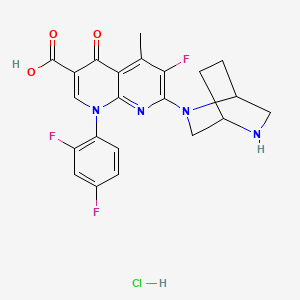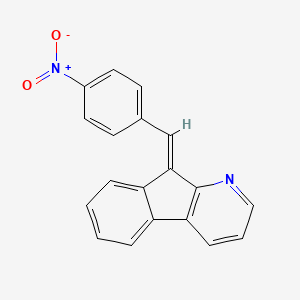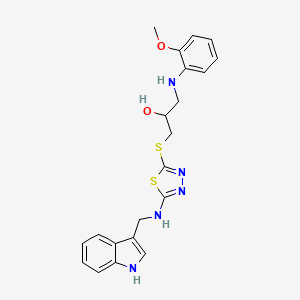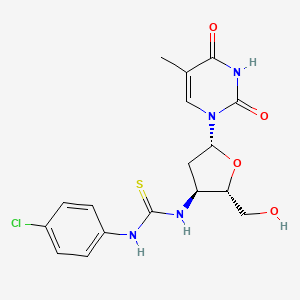
Thymidine, 3'-((((4-chlorophenyl)amino)thioxomethyl)amino)-3'-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- is a synthetic nucleoside analogue It is structurally related to thymidine, a naturally occurring nucleoside that is a building block of DNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- typically involves multiple steps. One common method starts with the modification of thymidine. The 3’-hydroxyl group of thymidine is first protected, followed by the introduction of the 4-chlorophenyl group through a nucleophilic substitution reaction. The thioxomethyl group is then introduced using a thiourea derivative under basic conditions. Finally, the protecting group is removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions. Additionally, purification techniques such as chromatography and crystallization would be employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- can undergo various chemical reactions, including:
Oxidation: The thioxomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the 4-chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the 4-chlorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thioxomethyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine derivative.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of DNA synthesis and repair mechanisms.
Medicine: It has potential as an antiviral or anticancer agent due to its ability to interfere with DNA replication.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- involves its incorporation into DNA during replication. This incorporation can lead to the termination of DNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells or viruses. The compound targets enzymes involved in DNA replication, such as DNA polymerase, and can induce apoptosis in affected cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine analogues: Compounds like 5-fluorouracil and azidothymidine share structural similarities and are used in similar applications.
Nucleoside analogues: Compounds such as cytarabine and gemcitabine are also used as anticancer agents.
Uniqueness
Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- is unique due to the presence of the 4-chlorophenyl and thioxomethyl groups, which confer specific chemical and biological properties. These modifications can enhance its stability, selectivity, and potency compared to other nucleoside analogues.
Propriétés
Numéro CAS |
132149-40-7 |
|---|---|
Formule moléculaire |
C17H19ClN4O4S |
Poids moléculaire |
410.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]thiourea |
InChI |
InChI=1S/C17H19ClN4O4S/c1-9-7-22(17(25)21-15(9)24)14-6-12(13(8-23)26-14)20-16(27)19-11-4-2-10(18)3-5-11/h2-5,7,12-14,23H,6,8H2,1H3,(H2,19,20,27)(H,21,24,25)/t12-,13+,14+/m0/s1 |
Clé InChI |
AXTLRTHFKMLCCL-BFHYXJOUSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=S)NC3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=S)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


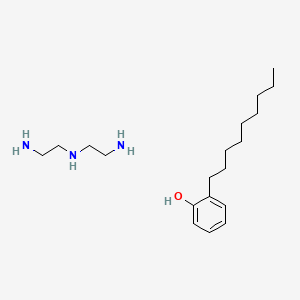
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739893.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12739894.png)
